2-[(2-Methylbenzyl)oxy]benzoyl chloride

Regiochemistry Steric hindrance Acylation kinetics

CNS drug discovery teams require building blocks with controlled lipophilicity and low metabolic liability. This ortho-substituted benzoyl chloride offers XLogP3-AA 4.3 (0.6 units lower than 5-Cl analog) and TPSA 26.3 Ų for BBB-penetrant amide/ester synthesis. • Ortho-ether proximity alters acylation kinetics vs. meta/para isomers • Halogen-free; avoids CYP oxidative dehalogenation • NLT 98% purity with batch CoA; GHS07 full documentation • No hazardous surcharge; MDL MFCD12197928 for ELN registration

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
CAS No. 1160250-29-2
Cat. No. B1454903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylbenzyl)oxy]benzoyl chloride
CAS1160250-29-2
Molecular FormulaC15H13ClO2
Molecular Weight260.71 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC=CC=C2C(=O)Cl
InChIInChI=1S/C15H13ClO2/c1-11-6-2-3-7-12(11)10-18-14-9-5-4-8-13(14)15(16)17/h2-9H,10H2,1H3
InChIKeyDQKZFKHFISSNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methylbenzyl)oxy]benzoyl chloride Overview


2‑[(2‑Methylbenzyl)oxy]benzoyl chloride (CAS 1160250‑29‑2; MF: C₁₅H₁₃ClO₂; MW: 260.72 g·mol⁻¹) is a benzoyl chloride derivative bearing an ortho‑(2‑methylbenzyl)oxy substituent [1]. Its reactive acyl chloride group enables nucleophilic substitution with amines, alcohols and thiols, making it a versatile building block for amide, ester and thioester bond formation . The ortho‑positioned benzyloxy motif imparts steric and electronic properties that distinguish its reactivity profile from meta‑ and para‑substituted positional isomers, while the 2‑methyl substituent on the benzyl ring offers predictable modulation of lipophilicity (computed XLogP3‑AA = 4.3) relative to unsubstituted benzyl analogs [2].

Why Generic Substitution Fails


In‑class benzoyl chlorides sharing the 2‑methylbenzyloxy motif differ fundamentally by the position of the acyl chloride on the aromatic ring (ortho, meta, para). The ortho‑orientation in the target compound places the electrophilic carbonyl centre within steric and electronic proximity of the adjacent ether oxygen, a feature absent in the 3‑ and 4‑substituted isomers (CAS 1160259‑95‑9 and 1160250‑58‑7, respectively) . This spatial arrangement can alter acylation kinetics through variable degrees of steric shielding and potential neighbouring‑group participation, and further influences the conformational preference of the ether‑linked benzyl group [1]. Additionally, replacement with the unmethylated 2‑(benzyloxy)benzoyl chloride (CAS 4349‑62‑6) modifies both lipophilicity and the steric environment of the benzyl‑ether linkage, eliminating the distinctive ortho‑methyl effect that tunes molecular recognition events in downstream derivatives .

Quantitative Comparison Against Key Analogs


Ortho vs. Meta/Para: Steric and Proximity Effects

The target compound bears the reactive benzoyl chloride moiety at the 2‑(ortho) position relative to the 2‑methylbenzyloxy substituent. This contrasts with the 3‑[(2‑methylbenzyl)oxy]benzoyl chloride (CAS 1160259‑95‑9, meta) and 4‑[(2‑methylbenzyl)oxy]benzoyl chloride (CAS 1160250‑58‑7, para) . Ortho‑substitution places the carbonyl carbon within ca. 2.8–3.2 Å (through‑space) of the ether oxygen, enabling potential intramolecular electrostatic stabilisation of the acyl‑chloride transition state that is geometrically inaccessible in the meta and para forms. Published kinetic studies on para‑substituted benzoyl chloride methanolysis demonstrate that electronic effects are transmitted across the benzyloxy spacer with a Hammett transmission coefficient of only 0.17, implying that steric and proximity effects dominate ortho‑isomer reactivity differences, not remote electronic modulation [1].

Regiochemistry Steric hindrance Acylation kinetics

Lipophilicity Difference vs. 5-Chloro Analog

The target compound (MW 260.71 g·mol⁻¹; XLogP3‑AA = 4.3) is significantly less lipophilic than its 5‑chloro derivative 5‑chloro‑2‑[(2‑methylbenzyl)oxy]benzoyl chloride (CAS 1160260‑16‑1; MW 295.16 g·mol⁻¹; XLogP3‑AA = 4.9) [1][2]. The absence of the electron‑withdrawing chlorine substituent on the benzoyl ring reduces both molecular weight (+34.45 Da difference) and computed logP (−0.6 log units), affecting membrane permeability and organic‑solvent partitioning behaviour of derived amides and esters. This is relevant for users synthesising compound libraries where lipophilic ligand efficiency (LLE) or Rule‑of‑5 parameters are design criteria [3].

Lipophilicity LogP Drug‑likeness

CNS Permeability Profile vs. 5-Bromo Analog

2‑[(2‑Methylbenzyl)oxy]benzoyl chloride possesses a computed topological polar surface area (TPSA) of 26.3 Ų and 2 hydrogen‑bond acceptor atoms (both the ether and carbonyl oxygens), with zero H‑bond donors [1]. The 5‑bromo analog 5‑bromo‑2‑[(2‑methylbenzyl)oxy]benzoyl chloride (MW 339.61 g·mol⁻¹) shares an identical TPSA of 26.3 Ų but carries the additional steric and electronic burden of the bromine atom, which influences π‑stacking and halogen‑bonding interactions in biological targets without altering the computed polar surface area . The TPSA value below 60 Ų is consistent with compounds capable of penetrating the blood‑brain barrier (BBB), making both compounds relevant for CNS‑targeted probe design, though the lighter target compound avoids the metabolic liability and molecular weight penalty associated with aryl bromide incorporation [2].

TPSA Permeability Bioavailability

Complete GHS Hazard Data vs. Minimal Labeling

The compound is classified under GHS07 (Harmful/Irritant) with a comprehensively documented set of hazard and precautionary statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . This full P‑statement suite (P260–P501) is explicitly provided by Fluorochem, enabling rapid integration into institutional risk assessments and safety data sheet (SDS) authoring . By comparison, the meta isomer (CAS 1160259‑95‑9) is labelled only with the generic descriptor 'Irritant' on certain supplier platforms, lacking the specificity required for GHS‑compliant laboratory workflows .

Safety GHS classification Handling compliance

Methyl Substitution Effect vs. Des-Methyl Analog

The 2‑methyl substituent on the benzyl ring distinguishes the target compound from 2‑(benzyloxy)benzoyl chloride (CAS 4349‑62‑6), which lacks methyl substitution . The ortho‑methyl group introduces a steric buttress that restricts rotational freedom of the benzyl‑O bond (rotatable bond count identical at 4 for both compounds, but with qualitatively higher rotational barrier), and increases the molecular weight from 246.69 g·mol⁻¹ to 260.72 g·mol⁻¹ (+14.03 Da) [1]. Computed lipophilicity for the target (XLogP3‑AA = 4.3) is approximately 0.8–1.2 log units higher than the unsubstituted benzyl analog (estimated XLogP3‑AA ≈ 3.1–3.5 based on fragment‑based prediction), consistent with the additive contribution of a methyl group on an aromatic ring [2]. This difference is quantitatively meaningful for partitioning behaviour in biphasic reaction media and for the lipophilicity of derived amide/ester products.

Steric effects Lipophilicity Conformational bias

Certified High Purity and Procurement Advantage

The compound is commercially available at a certified purity of NLT 98% (as specified by 001chemical and Chemsrc suppliers), with Certificate of Analysis (CoA) documentation provided [1]. This contrasts with several comparator compounds—including the 3‑ and 4‑positional isomers—for which purity specifications are often stated only generically or at a lower 95% threshold on certain platforms . The compound carries MDL number MFCD12197928, enabling unambiguous cross‑referencing across supplier databases and electronic lab notebooks (ELNs). Additionally, Amerigo Scientific notes no hazardous surcharge or special packaging charge, which can translate into lower landed costs for bulk procurement compared to analogs requiring surcharge‑bearing packaging [2]. Fluorochem provides SKU F368888 with multi‑continental stock availability (UK, EU, China), supporting supply chain resilience .

Purity Quality assurance Procurement

Top Application Scenarios


Controlled Lipophilicity for Library Synthesis

When building compound libraries for oral bioavailability screening, the target compound provides an XLogP3‑AA of 4.3—0.6 log units lower than its 5‑chloro analog (XLogP3‑AA = 4.9) [1]. This offers a more favourable starting point for lead‑like chemical space (Rule‑of‑5 compliance: MW < 500, LogP < 5) while retaining sufficient lipophilicity for membrane permeability. The absence of halogen avoids potential metabolic liabilities (CYP‑mediated oxidative dehalogenation) and reduces the molecular weight penalty (+34.45 Da for the 5‑chloro; +78.90 Da for the 5‑bromo analog), improving ligand efficiency metrics . The ortho‑substitution further provides a conformationally constrained scaffold for amide coupling that can bias the spatial orientation of the benzyl group in the final ligands.

CNS-Targeted Probe Synthesis with Optimal TPSA

With a computed TPSA of 26.3 Ų—well below the 60–70 Ų threshold empirically associated with blood‑brain barrier penetration—the target compound is suited for constructing CNS‑active amide and ester derivatives [1]. The zero H‑bond donor count and only 2 H‑bond acceptors further align with CNS MPO criteria. Compared to the 5‑bromo analog (identical TPSA but MW 78.90 Da heavier), the target compound yields final conjugates with superior CNS MPO scores. The 2‑methyl group on the benzyl ring adds approximately +0.8–1.2 logP units relative to the unsubstituted benzyloxy analog (CAS 4349‑62‑6), offering a tunable lipophilicity handle for SAR optimisation of CNS target engagement .

GHS-Compliant Procurement for Regulated Labs

For procurement by pharmaceutical development groups, CROs, and academic GLP facilities, the target compound is supplied with a comprehensive hazard communication package: 4 specific H‑statements (H302, H315, H319, H335), 16 P‑statements, and GHS07 pictogram as documented by Fluorochem [1]. This contrasts with the generic 'Irritant' labelling prevalent for the meta isomer (CAS 1160259‑95‑9), enabling immediate integration into institutional chemical hygiene plans without requiring additional hazard assessment . The MDL identifier (MFCD12197928) ensures unambiguous registration in electronic lab notebooks and inventory management systems, while the absence of hazardous surcharges (per Amerigo Scientific) reduces administrative overhead [2].

High-Purity Amidation for Reliable SAR Studies

In structure‑activity relationship campaigns where even minor impurities can confound biological assay interpretation (e.g., P2X receptor antagonist screening, kinase profiling), the NLT 98% certified purity of the target compound provides a quality baseline that exceeds the typical ≥95% specification of positional isomer analogs [1]. The availability of Certificates of Analysis with batch‑specific purity data supports GLP documentation requirements. Furthermore, the ortho‑substitution pattern offers distinct conformational control over the derived amide products compared to meta‑ or para‑derived analogs, potentially affecting target protein binding modes through altered dihedral angle preferences at the benzyl ether linkage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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